Cas no 19914-38-6 (N-(tert-Butoxycarbonyl)-N-methyl-D-alanine)

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine is a protected derivative of D-alanine, featuring a tert-butoxycarbonyl (Boc) group and an N-methyl modification. This compound is widely utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. The N-methylation enhances steric hindrance and metabolic stability, making it valuable in the design of modified peptides and peptidomimetics. Its chiral purity and compatibility with solid-phase peptide synthesis (SPPS) further contribute to its utility in pharmaceutical research and fine chemical applications. The product is typically characterized by high chemical stability and consistent performance in complex synthetic routes.
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine structure
19914-38-6 structure
商品名:N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
CAS番号:19914-38-6
MF:C9H17NO4
メガワット:203.2356
MDL:MFCD00063137
CID:51427
PubChem ID:16211306

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine 化学的及び物理的性質

名前と識別子

    • BOC-N-methyl-D-alanine
    • BOC-N-Me-D-Ala-OH
    • N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
    • Boc-D-N-Me-Ala-OH
    • BOC-N-ALPHA-METHYL-D-ALANINE
    • Boc-Nalpha-methyl-D-alanine
    • Boc-N-α-Methyl-D-alanine
    • (R)-2-(tert-butoxycarbonyl-methyl-amino)-propionic acid
    • AmbotzBAA1043
    • boc-d-meala-oh
    • Boc-Me-D-Ala-OH
    • boc-n-me-r-ala-oh
    • BOC-N-METHYL-D-ALANINE (R)-2-(TERT-BUTOXYCARBONYL-METHYL-AMINO)PROPIONIC ACID
    • N-(tert-butyloxycarbonyl)-N-methyl-D-alanine
    • N-Boc-N-methyl-D-alanine
    • N-methyl-N-tert-butoxycarbonyl-D-alanine
    • N-t-BOC-N-methyl-D-alanine
    • BOC-N-Me-D-Ala
    • Boc-N-methyl-D-ala
    • BOC-N-METHYL-D-ALA-OH
    • (R)-2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
    • (r)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
    • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
    • Boc-D -MeAla-OH
    • Pu
    • EN300-1275467
    • SCHEMBL357909
    • (2R)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid;N-BOC-N-METHYL-D-ALANINE
    • AS-15601
    • VLHQXRIIQSTJCQ-ZCFIWIBFSA-N
    • CS-0019440
    • 19914-38-6
    • DTXSID60583400
    • AKOS015892692
    • A814064
    • MFCD00063137
    • PD197338
    • B3650
    • J-300017
    • AKOS015836738
    • AC-6702
    • (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid
    • Boc-N-Me-D-Ala-OH, >=98.0% (TLC)
    • HY-Y1856
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}-N-methyl-D-alanine
    • AMY22628
    • MDL: MFCD00063137
    • インチ: 1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1
    • InChIKey: VLHQXRIIQSTJCQ-ZCFIWIBFSA-N
    • ほほえんだ: O(C(N(C([H])([H])[H])[C@@]([H])(C(=O)O[H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 203.115758g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 203.115758g/mol
  • 単一同位体質量: 203.115758g/mol
  • 水素結合トポロジー分子極性表面積: 66.8Ų
  • 重原子数: 14
  • 複雑さ: 232
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.1110
  • ゆうかいてん: 90.0 to 94.0 deg-C
  • ふってん: 296.3°C at 760 mmHg
  • フラッシュポイント: 133.0±21.5 °C
  • PSA: 66.84000
  • LogP: 1.32640
  • ひせんこうど: 30 º (c=1,EtOH)
  • ようかいせい: 未確定

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine セキュリティ情報

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117109-10g
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
19914-38-6 98%
10g
¥224.90 2023-09-04
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0686629451-5g
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
19914-38-6 98%(GC)
5g
¥ 252.9 2024-07-19
AAPPTec
MBA201-1g
Boc-D-MeAla-OH
19914-38-6
1g
$45.00 2024-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011516-1g
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
19914-38-6 98%
1g
¥27 2024-05-25
Apollo Scientific
OR960889-25g
Boc-N-methyl-D-alanine
19914-38-6 98+%
25g
£45.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-KD178-1g
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
19914-38-6 98%
1g
120CNY 2021-05-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF893-25G
(2R)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid
19914-38-6 95%
25g
¥ 963.00 2023-04-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3650-1G
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
19914-38-6 >98.0%(GC)(T)
1g
¥100.00 2023-06-14
Fluorochem
040541-5g
N-Boc-N-Methyl-D-Alanine
19914-38-6 97%
5g
£32.00 2022-03-01
MedChemExpress
HY-Y1856-10g
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
19914-38-6
10g
¥320 2024-04-19

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine 関連文献

N-(tert-Butoxycarbonyl)-N-methyl-D-alanineに関する追加情報

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine: A Comprehensive Overview

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine, commonly referred to by its CAS number 19914-38-6, is a significant compound in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and its applications in various biochemical studies. The tert-butoxycarbonyl (Boc) group, a key component of this molecule, serves as a protecting group for amino acids, making it invaluable in solid-phase peptide synthesis (SPPS). The D-alanine configuration adds another layer of specificity, as it is the naturally occurring form of alanine in many biological systems.

Recent advancements in chemical synthesis have further highlighted the versatility of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. Researchers have explored its use in the development of novel bioactive compounds and its potential in drug discovery. The Boc group has been extensively studied for its stability under various reaction conditions, making it a preferred choice for protecting amino groups during peptide assembly. Moreover, the methyl substitution on the nitrogen atom enhances the compound's reactivity and selectivity in certain reactions, which has been a focal point in recent studies.

The synthesis of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine involves a multi-step process that begins with the isolation of D-alanine. This is followed by the introduction of the Boc group through a carefully controlled reaction, ensuring optimal yields and purity. The stereochemistry of the compound is critical, as any deviation from the D-configuration can significantly impact its biological activity. Recent research has also focused on improving the scalability of this synthesis process to meet increasing demand from pharmaceutical and biotechnological industries.

In terms of applications, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine has found extensive use in peptide synthesis, particularly in the construction of complex polypeptides and proteins. Its role as a building block in SPPS has been well-documented, with studies demonstrating its efficiency in coupling reactions under mild conditions. Additionally, this compound has been employed in the development of bioconjugates and targeted drug delivery systems, where precise control over peptide structure is essential.

Recent studies have also explored the potential of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine in therapeutic applications. For instance, researchers have investigated its use as a precursor for developing peptide-based vaccines and immunotherapies. The Boc group's ability to protect amino groups during synthesis ensures that the resulting peptides retain their biological activity when administered. Furthermore, the compound's stability under physiological conditions makes it an attractive candidate for drug delivery systems that require prolonged release profiles.

The environmental impact of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine has also come under scrutiny in recent years. Studies have examined its biodegradability and potential toxicity to aquatic organisms. Initial findings suggest that the compound is relatively non-toxic at concentrations typically encountered in industrial and pharmaceutical settings. However, further research is needed to fully understand its long-term ecological effects and to develop sustainable practices for its production and disposal.

In conclusion, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine (CAS No: 19914-38-6) remains a cornerstone in organic chemistry and biochemistry due to its unique properties and wide-ranging applications. Its role as a key building block in peptide synthesis continues to drive innovation across various scientific disciplines. As research progresses, new insights into its potential applications are expected to emerge, solidifying its importance in both academic and industrial settings.

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